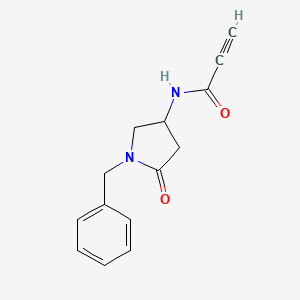![molecular formula C21H24N4O B2592739 1-(4-((1-méthyl-1H-benzo[d]imidazol-2-yl)méthyl)pipérazin-1-yl)-2-phényléthanone CAS No. 1170156-74-7](/img/structure/B2592739.png)
1-(4-((1-méthyl-1H-benzo[d]imidazol-2-yl)méthyl)pipérazin-1-yl)-2-phényléthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring, which is further connected to a phenylethanone group. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable subject for synthetic and medicinal chemistry research.
Applications De Recherche Scientifique
1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone has several scientific research applications:
Mécanisme D'action
Target of action
Imidazole derivatives are known to interact with a wide range of biological targets due to their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of action
The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical pathways
The biochemical pathways affected by imidazole derivatives can also vary widely. For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can reduce inflammation or prevent the formation of ulcers .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of imidazole derivatives can differ significantly depending on the specific compound. Some imidazole derivatives are highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of action
The molecular and cellular effects of imidazole derivatives’ action can include the inhibition of certain enzymes, the blocking of specific receptors, or the disruption of cell wall synthesis, among other effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of imidazole derivatives .
Méthodes De Préparation
The synthesis of 1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone typically involves multiple steps:
Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Alkylation of the benzimidazole: The benzimidazole is then alkylated using a suitable alkyl halide, such as methyl iodide, to introduce the 1-methyl group.
Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with a dihaloalkane.
Coupling of the benzimidazole and piperazine: The alkylated benzimidazole is then coupled with the piperazine ring through a nucleophilic substitution reaction.
Introduction of the phenylethanone group: Finally, the phenylethanone group is introduced via a Friedel-Crafts acylation reaction using acetophenone and an appropriate Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Analyse Des Réactions Chimiques
1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone undergoes various chemical reactions:
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents (e.g., dichloromethane, ethanol), and controlled temperatures . Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted benzimidazole and piperazine compounds .
Comparaison Avec Des Composés Similaires
1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-methyl-1H-benzimidazole, piperazine, and acetophenone derivatives share structural similarities.
This compound’s uniqueness lies in its multifunctional structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propriétés
IUPAC Name |
1-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-23-19-10-6-5-9-18(19)22-20(23)16-24-11-13-25(14-12-24)21(26)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEAMIJMVBLMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
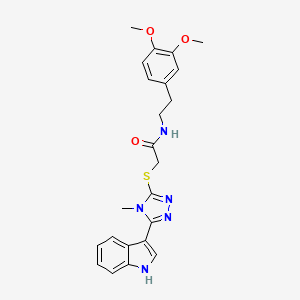
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2592658.png)
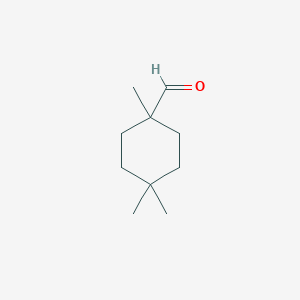
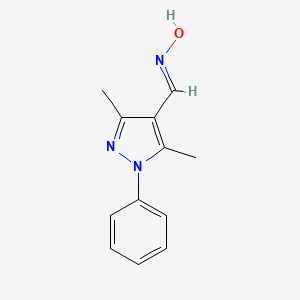


![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B2592668.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B2592669.png)
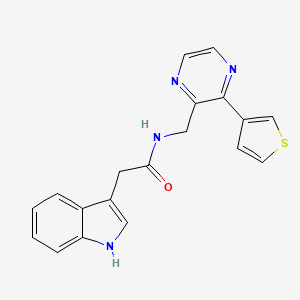
![9-Cyclohexyl-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2592673.png)
![5-Chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B2592674.png)
![1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea](/img/structure/B2592676.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2592677.png)
